methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 98827-44-2
VCID: VC2828777
InChI: InChI=1S/C8H7NO5S2/c1-14-8(11)5-6(10)7-4(2-3-15-7)16(12,13)9-5/h2-3,9-10H,1H3
SMILES: COC(=O)C1=C(C2=C(C=CS2)S(=O)(=O)N1)O
Molecular Formula: C8H7NO5S2
Molecular Weight: 261.3 g/mol

methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

CAS No.: 98827-44-2

Cat. No.: VC2828777

Molecular Formula: C8H7NO5S2

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide - 98827-44-2

Specification

CAS No. 98827-44-2
Molecular Formula C8H7NO5S2
Molecular Weight 261.3 g/mol
IUPAC Name methyl 4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate
Standard InChI InChI=1S/C8H7NO5S2/c1-14-8(11)5-6(10)7-4(2-3-15-7)16(12,13)9-5/h2-3,9-10H,1H3
Standard InChI Key QHDGDSKIUCBIGS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(C=CS2)S(=O)(=O)N1)O
Canonical SMILES COC(=O)C1=C(C2=C(C=CS2)S(=O)(=O)N1)O

Introduction

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide and related compounds typically follows multi-step processes involving specific precursors and reaction conditions. Based on syntheses of analogous compounds, one established route involves the preparation of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester as a key intermediate . This intermediate undergoes reaction with appropriate amine derivatives, followed by cyclization to form the desired thieno-thiazine ring system.

A particularly informative synthetic pathway for related compounds begins with the reaction of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester with sarcosine ethyl ester hydrochloride in pyridine . This reaction produces 3-(N-carbethoxymethyl-N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester, which undergoes subsequent cyclization in methanolic sodium methylate solution to form 4-hydroxy-3-methoxycarbonyl-2-methyl-2H-thieno[2,3-e]-1,2-thiazine1,1-dioxide . This synthetic approach illustrates the key transformations required to construct the fused ring system with the appropriate functional groups. The methodology demonstrates how controlled reaction conditions can direct the formation of specific structural features essential for the target compound.

Reaction Conditions

The successful synthesis of methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide and similar compounds depends critically on precise reaction conditions. Based on documented procedures for related compounds, specific parameters must be controlled to ensure optimal yields and product purity. For the initial formation of sulfamoyl intermediates, reactions are typically conducted at room temperature in solvents like pyridine for approximately 2 hours . The subsequent cyclization step requires different conditions, typically employing methanolic sodium methylate solutions under reflux for 20-25 minutes, often under an inert nitrogen atmosphere .

The formation of derivative compounds, particularly amide derivatives, involves extended reaction times and different solvent systems. For example, the synthesis of various carboxamide derivatives from 3-carbomethoxy-4-hydroxy-2-methylthieno[2,3-e]-1,2-thiazine 1,1-dioxide requires heating with appropriate amines in xylene under reflux conditions for 7-18 hours . The following table summarizes typical reaction conditions based on synthesizing related compounds:

Reaction StepSolventTemperatureDurationSpecial Conditions
Initial formationPyridineRoom temperature2 hours-
CyclizationMethanolReflux20-25 minutesUnder nitrogen
Derivative formationXyleneReflux7-18 hoursGradual solvent evaporation

Purification and Characterization

The purification of methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide and related compounds typically involves multiple steps to ensure high purity. Based on documented procedures for analogous compounds, the crude reaction products often undergo solvent extraction processes. For instance, after cyclization reactions, the products are typically taken up in methylene chloride, washed with water and sodium bicarbonate solution, dried, and then evaporated . The resulting crystalline residues frequently require further purification.

Recrystallization represents a critical purification method for these compounds, with the choice of solvent significantly impacting the purity and yield. Different solvents are employed depending on the specific compound and its properties. For the parent compound and its derivatives, common recrystallization solvents include methanol, ethanol, xylene, pyridine, dimethylformamide, and benzene . The characterization of these compounds typically involves determination of melting or decomposition points, spectroscopic analysis, and sometimes elemental analysis to confirm structure and purity. The selection of appropriate purification methods depends on the specific properties of the target compound and potential impurities from the synthesis process.

Chemical Reactions and Derivatives

Amidation Reactions

The methyl ester functionality in methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide provides a reactive site for amidation reactions, which represent one of the most extensively documented transformations for this class of compounds. Various amines react with the methyl ester group to form corresponding carboxamide derivatives . This reaction typically proceeds under reflux conditions in appropriate solvents such as xylene, with reaction times ranging from 7 to 18 hours depending on the specific amine reagent.

A diverse range of amines has been employed in these reactions, including heterocyclic amines such as aminopyridines, aminopyrimidines, and aminothiazoles . The resulting carboxamide derivatives exhibit different physical properties, including distinctive decomposition points and solubility characteristics. For example, the reaction of 3-carbomethoxy-4-hydroxy-2-methylthieno[2,3-e]-1,2-thiazine 1,1-dioxide with 2-aminothiazole produces 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide with a decomposition point of 217°C after recrystallization from ethanol . The amidation reaction represents a versatile method for introducing structural diversity and potentially enhancing biological activity through the incorporation of various amine moieties.

Structure-Activity Relationships

The structural diversity achievable through chemical modifications of methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide provides valuable insights into structure-activity relationships. Various derivatives, particularly those resulting from amidation reactions with different amines, exhibit distinct physical properties that correlate with their structural features. The following table presents examples of carboxamide derivatives synthesized from related compounds, illustrating how structural modifications affect decomposition points and recrystallization characteristics:

Amine ReagentProductDecomposition Point (°C)Recrystallization Solvent
2-Aminothiazole4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide217Ethanol
2-Aminopyridine4-hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide209-213Xylene
3-Pyridylamine4-hydroxy-2-methyl-N-(3-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide241-244Pyridine
4-Pyridylamine4-hydroxy-2-methyl-N-(4-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide263-267Dimethylformamide
2-Amino-pyrimidine4-hydroxy-2-methyl-N-(2-pyrimidinyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide221-223Ethanol

This data demonstrates how the nature of the amine substituent influences physical properties, providing valuable information for predicting the behavior of new derivatives and guiding the design of compounds with desired characteristics .

Biological Activities and Applications

Antimicrobial Properties

Methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide belongs to the thiazine family, which is recognized for its varied biological activities, particularly antimicrobial properties. While specific antimicrobial data for the exact title compound is limited in the available sources, the structural features present in this molecule suggest potential antimicrobial activity based on the known properties of related thiazine derivatives. The fused thieno-thiazine ring system, combined with the specific functional groups, likely contributes to interactions with microbial targets.

The antimicrobial potential of this compound class may involve multiple mechanisms, including disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Structural modifications, particularly at the methyl ester position through amidation reactions, provide opportunities to modulate these activities. The various carboxamide derivatives synthesized from related compounds with different amine components demonstrate how structural diversity can be achieved, potentially leading to compounds with enhanced or selective antimicrobial properties . This structural versatility represents a valuable feature for developing potential antimicrobial agents that could address specific pathogens or overcome resistance mechanisms.

Synthetic Intermediates

Methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide serves as an important synthetic intermediate for preparing more complex molecules with specific properties. The compound's versatility stems from its multiple functional groups that provide opportunities for selective modifications. The methyl ester group, in particular, offers a convenient site for introducing structural diversity through amidation reactions with various amines, as extensively documented for related compounds .

The utility of this compound as a synthetic intermediate extends beyond amidation reactions to potentially include various other transformations targeting the hydroxyl group, the thiazine ring, or the thiophene moiety. The documented synthetic procedures for preparing carboxamide derivatives provide valuable methodologies that can be adapted for the synthesis of other derivatives with tailored properties . The ability to selectively modify different positions of the molecule enables the systematic exploration of structure-activity relationships, contributing to the rational design of compounds for specific applications. This synthetic versatility highlights the importance of the title compound and related structures in both academic research and potential industrial applications.

Structural Comparisons and Analogues

Related Thieno-Thiazine Derivatives

Several compounds share structural similarities with methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide, particularly those featuring the fused thieno-thiazine ring system with various substitution patterns. A closely related analogue is methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide, which differs only by the presence of a methyl group at position 2 . This seemingly minor structural difference can significantly impact chemical reactivity, physical properties, and potential biological activities.

Other related compounds include various carboxamide derivatives formed through amidation reactions at position 3. These derivatives maintain the core thieno-thiazine structure while incorporating different amine components, resulting in a diverse array of compounds with unique properties . The systematic study of these structural analogues provides valuable insights into how specific structural modifications affect various properties, including melting points, solubility characteristics, and potentially biological activities. These structure-property relationships contribute to the rational design of new compounds with optimized characteristics for specific applications.

Synthesis Comparisons

The synthesis methods for methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide and its analogues share common principles but may differ in specific reagents, conditions, and yields. For instance, the synthesis of 4-hydroxy-3-methoxycarbonyl-2-methyl-2H-thieno[2,3-e]-1,2-thiazine1,1-dioxide, a closely related compound, involves the cyclization of 3-(N-carbethoxymethyl-N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester using methanolic sodium methylate solution under reflux conditions . This approach exemplifies the general strategy for constructing the fused thieno-thiazine ring system.

The preparation of various carboxamide derivatives follows similar principles but employs different amine components and sometimes modified reaction conditions. For example, the reaction of 3-carbomethoxy-4-hydroxy-2-methylthieno[2,3-e]-1,2-thiazine 1,1-dioxide with aminopyrazine requires refluxing in xylene for 7 hours, while the reaction with 2-amino-pyrimidine extends to 18 hours under similar conditions . These variations highlight the need to optimize reaction conditions based on the specific structural features of the reactants. The documented yields for these transformations provide valuable benchmarks for evaluating the efficiency of synthetic routes to different analogues.

Structure-Property Relationships

The structural features of methyl 4-hydroxy-2H-thieno[2,3-e] thiazine-3-carboxylate 1,1-dioxide and its analogues significantly influence their physical, chemical, and potentially biological properties. For the carboxamide derivatives synthesized from related compounds, clear correlations exist between the nature of the amine component and properties such as decomposition points and solubility characteristics . These relationships provide valuable insights for predicting the properties of new derivatives and guiding the design of compounds with desired characteristics.

For instance, carboxamide derivatives with pyridyl substituents at different positions exhibit notably different decomposition points: 2-pyridyl (209-213°C), 3-pyridyl (241-244°C), and 4-pyridyl (263-267°C) . These differences demonstrate how the position of nitrogen within the pyridine ring affects thermal stability, likely due to variations in electronic and hydrogen-bonding interactions. Similarly, the optimal recrystallization solvent differs among derivatives, reflecting differences in solubility profiles. The 2-pyridyl derivative recrystallizes from xylene, the 3-pyridyl from pyridine, and the 4-pyridyl from dimethylformamide . These structure-property relationships provide a foundation for understanding how structural modifications affect physical and chemical behavior, information critical for developing compounds with optimized properties.

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